

# LEB-03-145 Efficacy in Platinum-Resistant Ovarian Cancer: A Comparative Analysis

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## Compound of Interest

Compound Name: LEB-03-145

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This guide provides a comparative analysis of the therapeutic potential of targeting the WEE1 pathway, using adavosertib as a proxy for the novel agent **LEB-03-145**, against the standard of care in platinum-resistant recurrent ovarian cancer. **LEB-03-145** is a WEE1 deubiquitinase-targeting chimera (DUBTAC) that incorporates the WEE1 inhibitor adavosertib (AZD1775). Due to the limited availability of direct clinical data for **LEB-03-145**, this guide leverages the findings from a key phase 2 clinical trial of adavosertib in combination with gemcitabine.

## Overview of LEB-03-145 and WEE1 Inhibition

**LEB-03-145** represents a novel therapeutic modality designed to enhance the stability and activity of the WEE1 kinase inhibitor, adavosertib, through DUBTAC technology. WEE1 is a critical regulator of the G2/M cell cycle checkpoint.<sup>[1][2]</sup> In many cancers, particularly those with TP53 mutations, this checkpoint is crucial for allowing cancer cells to repair DNA damage before entering mitosis.<sup>[2]</sup> By inhibiting WEE1, adavosertib forces cells with damaged DNA into premature mitotic entry, leading to a form of programmed cell death known as mitotic catastrophe.<sup>[1]</sup> This mechanism is particularly relevant in high-grade serous ovarian cancer, which is characterized by a high frequency of TP53 mutations.<sup>[2]</sup>

## Standard of Care for Platinum-Resistant Ovarian Cancer

Platinum-resistant ovarian cancer, defined by disease recurrence within six months of completing platinum-based chemotherapy, presents a significant therapeutic challenge.[3][4] The standard of care for this patient population typically involves sequential single-agent nonplatinum cytotoxic chemotherapy.[1][3] Commonly used agents include pegylated liposomal doxorubicin, paclitaxel, topotecan, and gemcitabine.[3] These therapies generally yield modest overall response rates (ORR) of 10-15% and a median progression-free survival (PFS) of 3 to 4 months.[3] For the purpose of this comparison, gemcitabine monotherapy, as used in the control arm of the pivotal adavosertib trial, serves as the standard of care comparator.

## Comparative Efficacy Data

The following tables summarize the quantitative efficacy data from a phase 2, randomized, double-blind, placebo-controlled trial (NCT02151292) comparing adavosertib in combination with gemcitabine to placebo plus gemcitabine in patients with platinum-resistant or refractory recurrent high-grade serous ovarian cancer.[1][4][5]

**Table 1: Progression-Free and Overall Survival[1][3][6]**

Efficacy Endpoint	Adavosertib + Gemcitabine (n=65)	Placebo + Gemcitabine (n=34)	Hazard Ratio (95% CI)	p-value
Median Progression-Free Survival (PFS)	4.6 months	3.0 months	0.55 (0.35 - 0.90)	0.015
Median Overall Survival (OS)	11.4 months	7.2 months	0.56 (0.35 - 0.91)	0.017

**Table 2: Objective Response Rate[1]**

Efficacy Endpoint	Adavosertib + Gemcitabine (n=61)	Placebo + Gemcitabine (n=33)	p-value
Objective Response Rate (ORR)	23%	6%	0.038
Median Duration of Response	3.7 months	5.8 and 12.9 months (for the 2 responders)	-

## Experimental Protocols

The data presented is from the NCT02151292 clinical trial. The key aspects of the experimental protocol are detailed below.

### Study Design

This was a phase 2, multicenter, randomized, double-blind, placebo-controlled trial conducted at 11 academic centers in the USA and Canada.[4][5] Patients with measurable, recurrent platinum-resistant or -refractory high-grade serous ovarian cancer were randomized in a 2:1 ratio to receive either adavosertib plus gemcitabine or placebo plus gemcitabine.[4][5] The primary endpoint was progression-free survival.[1]

### Patient Population

Eligible patients were women aged 18 years or older with an Eastern Cooperative Oncology Group (ECOG) performance status of 0-2 and a life expectancy of more than 3 months.[4] Patients had histologically confirmed high-grade serous ovarian cancer that was resistant or refractory to platinum-based therapy.[4] A significant majority of patients in both arms had TP53-mutated tumors.[1]

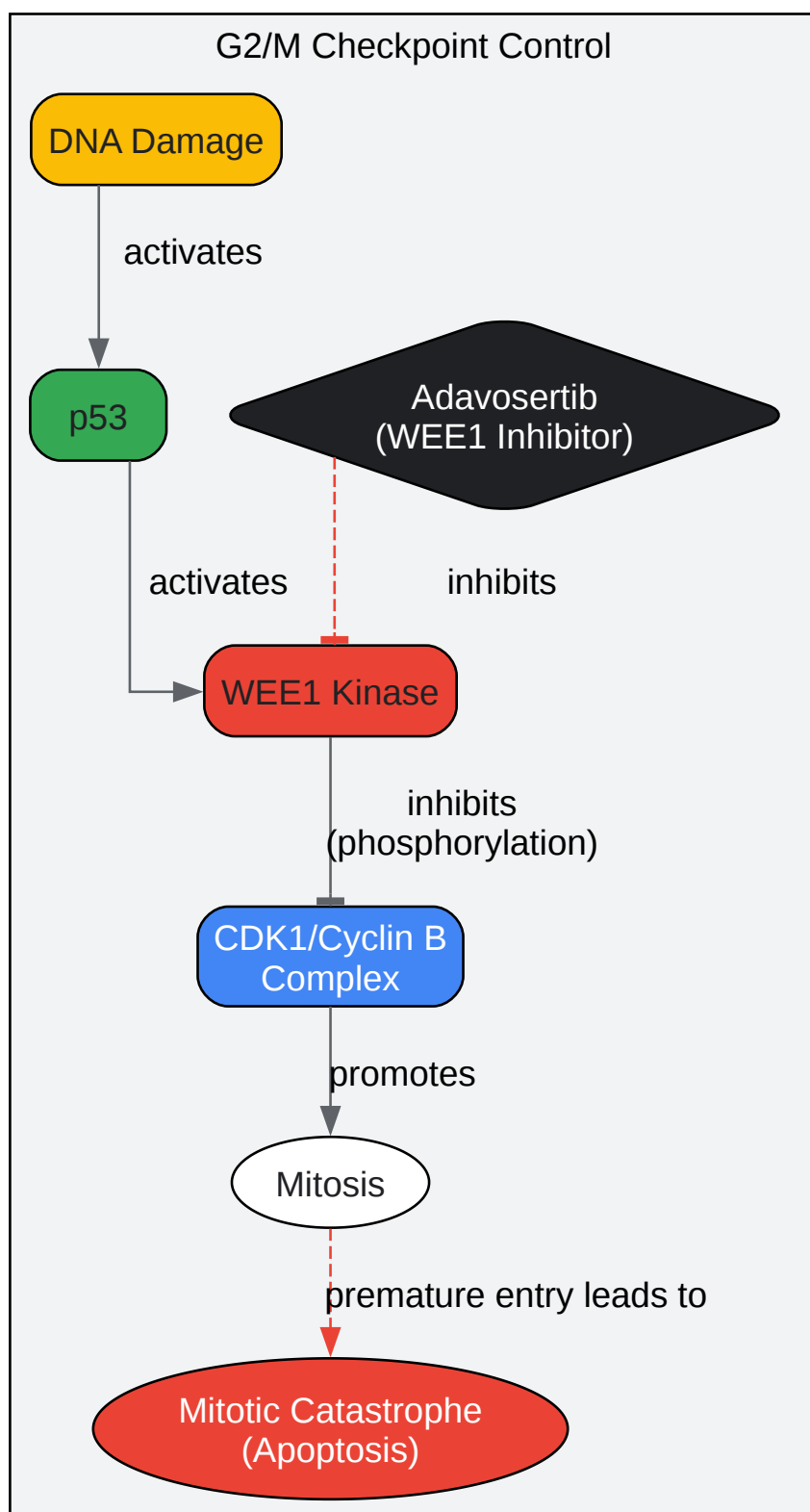
### Treatment Regimen

- **Experimental Arm:** Patients received intravenous gemcitabine at a dose of 1000 mg/m<sup>2</sup> on days 1, 8, and 15 of a 28-day cycle.[1][4] This was combined with oral adavosertib at a dose of 175 mg once daily on days 1, 2, 8, 9, 15, and 16 of each cycle.[1][4]
- **Control Arm:** Patients received intravenous gemcitabine at the same dose and schedule, with an identical-looking oral placebo administered on the same days as adavosertib in the experimental arm.[4]

Treatment continued until disease progression or unacceptable toxicity.[1]

## Visualizations

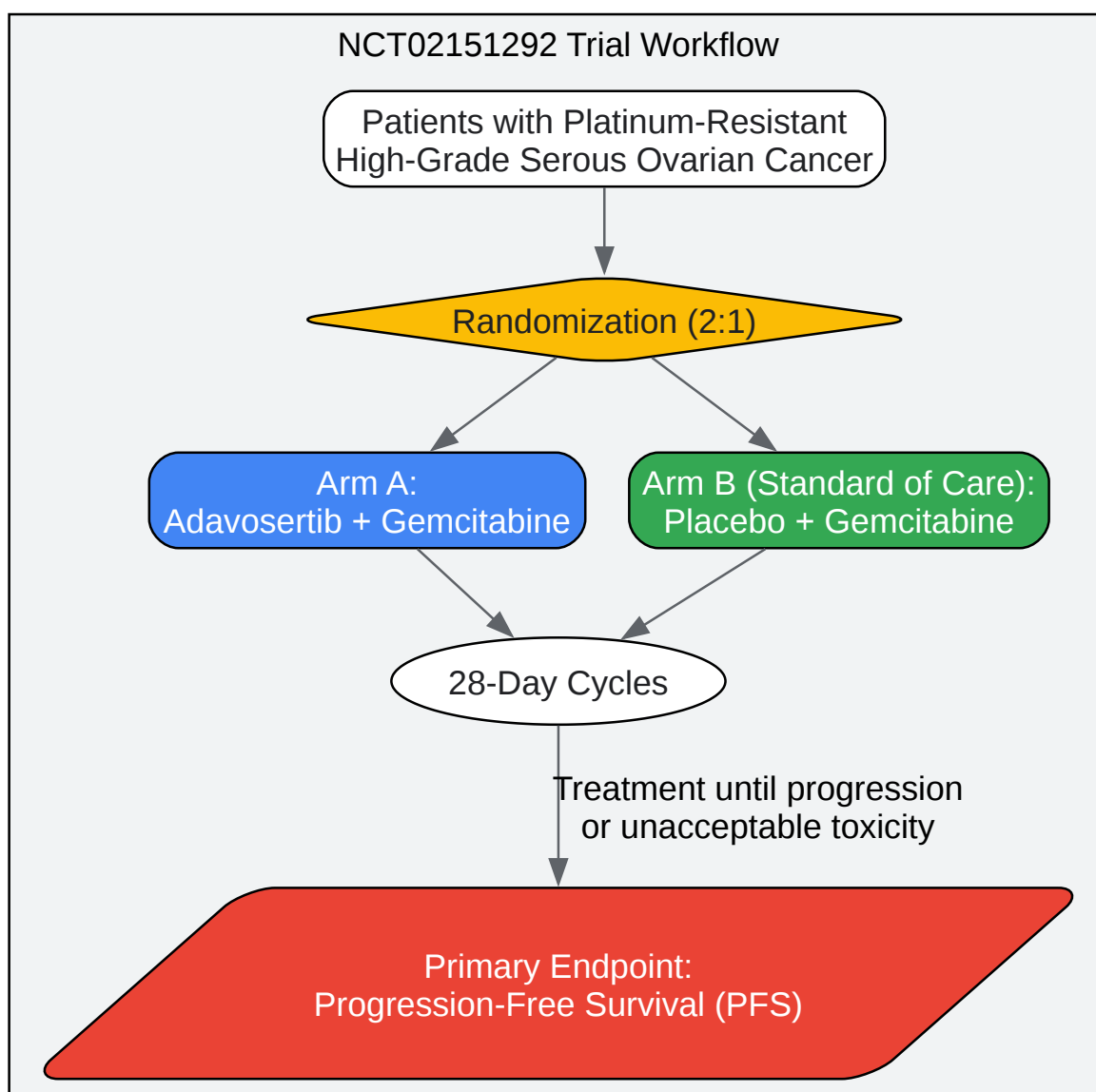
### Signaling Pathway of WEE1 Inhibition



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Caption: WEE1 inhibition by adavosertib abrogates the G2/M checkpoint, leading to mitotic catastrophe.

## Experimental Workflow of the NCT02151292 Trial



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Caption: Workflow of the phase 2 trial comparing adavosertib plus gemcitabine to standard of care.

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)